![molecular formula C17H17N3S2 B2497136 2-(Benzylsulfanyl)-4-(1-Pyrrolidinyl)thieno[3,2-d]pyrimidin CAS No. 339018-94-9](/img/structure/B2497136.png)
2-(Benzylsulfanyl)-4-(1-Pyrrolidinyl)thieno[3,2-d]pyrimidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Starting Materials: Intermediate from the previous step and pyrrolidine.
Reaction Conditions: Nucleophilic substitution reaction under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: Used as a ligand in transition metal-catalyzed reactions.
Material Science:
Biology:
Anticancer Research: Exhibits potent antiproliferative activity against various cancer cell lines.
Antiviral Research: Investigated for its potential to inhibit viral replication.
Medicine:
Drug Development: Explored as a lead compound for the development of new therapeutic agents targeting specific enzymes and receptors.
Industry:
Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients (APIs).
Wirkmechanismus
Target of Action
The primary targets of 2-(Benzylsulfanyl)-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine are Tubulin and EZH2 . Tubulin is a protein that forms microtubules, which are essential for cell division and maintaining cell shape. EZH2 is an enzyme that plays a crucial role in gene regulation by adding methyl groups to histones, which can lead to the repression of gene expression.
Mode of Action
This compound interacts with its targets by inhibiting their function. It has been found to inhibit tubulin polymerization , which disrupts the formation of the mitotic spindle necessary for cell division. This leads to cell cycle arrest at the G2/M phase . As an EZH2 inhibitor, it prevents the methylation of histones, thereby affecting gene expression .
Biochemical Pathways
The inhibition of tubulin affects the cell cycle pathway , leading to cell cycle arrest . The inhibition of EZH2 affects the histone methylation pathway , leading to changes in gene expression . These changes can have downstream effects on various cellular processes, including cell proliferation, differentiation, and survival.
Pharmacokinetics
The compound’s potent antiproliferative activity against various cancer cell lines suggests it may have good bioavailability .
Result of Action
The result of the compound’s action is the inhibition of cell proliferation, induction of apoptosis, and inhibition of cell migration and invasion . In particular, it has demonstrated potent antitumor activity against various cancer cell lines .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzylsulfanyl)-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine typically involves multi-step organic reactions
-
Formation of Thieno[3,2-d]pyrimidine Core:
Starting Materials: 2-aminothiophene and a suitable aldehyde.
Reaction Conditions: Cyclization reaction under acidic conditions to form the thieno[3,2-d]pyrimidine core.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The benzylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The pyrrolidinyl group can be reduced under specific conditions to form secondary amines.
Substitution: The thieno[3,2-d]pyrimidine core can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines.
Substitution: Halogenated thieno[3,2-d]pyrimidine derivatives.
Vergleich Mit ähnlichen Verbindungen
Thieno[3,2-d]pyrimidine Derivatives: Other derivatives with different substituents on the thieno[3,2-d]pyrimidine core.
Benzylsulfanyl Compounds: Compounds with benzylsulfanyl groups attached to different heterocyclic cores.
Pyrrolidinyl Derivatives: Compounds with pyrrolidinyl groups attached to various aromatic and heterocyclic systems.
Uniqueness: 2-(Benzylsulfanyl)-4-(1-pyrrolidinyl)thieno[3,2-d]pyrimidine is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to inhibit tubulin polymerization and induce apoptosis in cancer cells sets it apart from other similar compounds .
Eigenschaften
IUPAC Name |
2-benzylsulfanyl-4-pyrrolidin-1-ylthieno[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3S2/c1-2-6-13(7-3-1)12-22-17-18-14-8-11-21-15(14)16(19-17)20-9-4-5-10-20/h1-3,6-8,11H,4-5,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHRPAQZAJCPEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC3=C2SC=C3)SCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
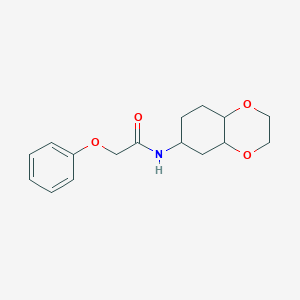
![1-Fluoro-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B2497054.png)
![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde O-(3,4-dichlorobenzyl)oxime](/img/structure/B2497055.png)
![2-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE](/img/structure/B2497056.png)

![N'-(3-phenylpropyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2497059.png)
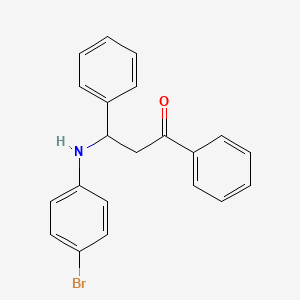
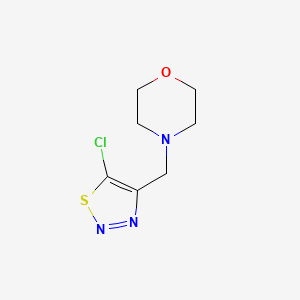
![4-(Diethylamino)-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}benzamide](/img/structure/B2497064.png)
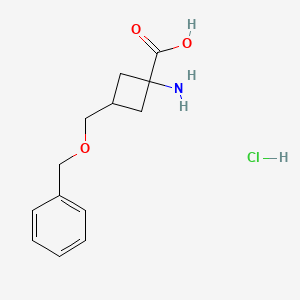
![3,3,3-trifluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)propane-1-sulfonamide](/img/structure/B2497070.png)

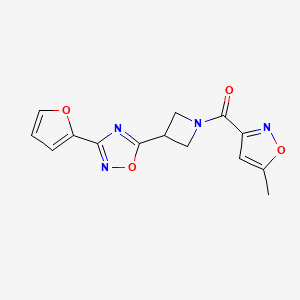
![2-chloro-4-fluoro-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzamide](/img/structure/B2497076.png)
